N-[(4-hydroxyphenyl)carbamothioyl]-4-methoxybenzamide
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Overview
Description
1-(4-HYDROXYPHENYL)-3-(4-METHOXYBENZOYL)THIOUREA is an organic compound that belongs to the class of thioureas It is characterized by the presence of a hydroxyl group on the phenyl ring and a methoxybenzoyl group attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-HYDROXYPHENYL)-3-(4-METHOXYBENZOYL)THIOUREA typically involves the reaction of 4-hydroxyphenyl isothiocyanate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: While specific industrial production methods for 1-(4-HYDROXYPHENYL)-3-(4-METHOXYBENZOYL)THIOUREA are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-HYDROXYPHENYL)-3-(4-METHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-HYDROXYPHENYL)-3-(4-METHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxyl and methoxybenzoyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity. Additionally, the thiourea moiety can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
- 1-(4-HYDROXYPHENYL)-3-(4-METHYLBENZOYL)THIOUREA
- 1-(4-HYDROXYPHENYL)-3-(4-CHLOROBENZOYL)THIOUREA
- 1-(4-HYDROXYPHENYL)-3-(4-NITROBENZOYL)THIOUREA
Comparison: 1-(4-HYDROXYPHENYL)-3-(4-METHOXYBENZOYL)THIOUREA is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methoxy group can enhance the compound’s solubility in organic solvents and potentially improve its pharmacokinetic properties. Additionally, the electronic effects of the methoxy group can alter the compound’s interaction with molecular targets, potentially leading to different biological activities .
Properties
Molecular Formula |
C15H14N2O3S |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[(4-hydroxyphenyl)carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C15H14N2O3S/c1-20-13-8-2-10(3-9-13)14(19)17-15(21)16-11-4-6-12(18)7-5-11/h2-9,18H,1H3,(H2,16,17,19,21) |
InChI Key |
YXVCJVYGJYOQJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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